Oxetanes
Oxetanes are a class of cyclic ethers characterized by a five-membered ring containing one oxygen atom and three carbon atoms, with the remaining two positions occupied by substituents such as alkyl groups. These compounds exhibit unique reactivity due to their strained ring structure, making them valuable in organic synthesis and various applications.
Structurally, oxetanes can be represented as R1-oxetane where R1 represents the substituent group(s) attached to the oxygen atom or the carbon atoms of the five-membered ring. Commonly, alkyl groups are used as substituents, but other functional groups such as halides, alkenes, and aromatic rings can also be incorporated.
Oxetanes find extensive use in polymer science for the synthesis of cyclic polyolefins (CPOs), which are known for their high transparency, low water absorption, and excellent chemical resistance. Additionally, they play a crucial role in pharmaceuticals as intermediates for drug molecules due to their facile reactivity under mild conditions.
In summary, oxetanes represent a versatile class of compounds with a wide range of applications in polymer chemistry, pharmaceuticals, and beyond, characterized by their unique strained five-membered ring structure.

Structuur | Chemische naam | CAS | MF |
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6-Oxa-1-azaspiro[3.3]heptane | 1046153-00-7 | C5H9NO |
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Oxetane-2-carboxylic acid | 864373-47-7 | C4H6O3 |
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2,3,4-trimethyloxetane | 53778-61-3 | C6H12O |
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(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | 1427587-60-7 | C7H13NO2S |
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2-Oxaspiro[3.5]nonane-7-methanamine | 1256667-38-5 | C9H17NO |
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2-Methyl-2-chloromethyloxetane | 1305207-94-6 | C5H9ClO |
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N-Methyl-N-(oxetan-3-yl)azetidin-3-amine | 1403813-32-0 | C7H14N2O |
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3,3-Oxetanedimethanamine dihydrobromide | 93169-36-9 | C5H14Br2N2O |
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2-(oxetan-2-yl)ethan-1-ol | 362604-33-9 | C5H10O2 |
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3-(oxetan-2-yl)propanoic acid | 1429744-87-5 | C6H10O3 |
Gerelateerde literatuur
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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